molecular formula C22H21N3OS B2379609 3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-89-1

3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2379609
CAS RN: 2034582-89-1
M. Wt: 375.49
InChI Key: BSFUTPQVXKAGOA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized as potential inhibitors for certain enzymes, such as CDK2, which is a target for cancer treatment .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using molecular docking simulations . These studies can confirm the fit of the compound into the active site of the target enzyme through essential hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the inhibition of certain enzymes, such as CDK2 . This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within certain cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using in silico ADMET studies and drug-likeness studies . These studies can help predict the pharmacokinetic properties of the compounds .

Mechanism of Action

Target of Action

The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as cell growth, cell proliferation, and immune response.

Mode of Action

The compound interacts with its target, JAK1, by selectively inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the cellular processes that this pathway regulates.

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound. When JAK1 is inhibited, the pathway is disrupted, which can lead to downstream effects such as altered cell growth and immune response .

Pharmacokinetics

It’s worth noting that the compound’s interaction with jak1 suggests it has sufficient bioavailability to reach its target within cells .

Result of Action

The inhibition of JAK1 by this compound can lead to a variety of molecular and cellular effects. These may include reduced cell proliferation and altered immune response, depending on the specific cellular context .

Future Directions

The future directions for research on similar compounds could involve further investigations into their potential as inhibitors for certain enzymes, such as CDK2 . This could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

3-benzyl-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15(2)27-22-24-19-18(17-11-7-4-8-12-17)13-23-20(19)21(26)25(22)14-16-9-5-3-6-10-16/h3-13,15,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFUTPQVXKAGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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